Cas no 157878-04-1 (2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl-)

2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl- structure
157878-04-1 structure
Nome del prodotto:2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl-
Numero CAS:157878-04-1
MF:C23H36N4O8
MW:496.553946495056
CID:173460
PubChem ID:190896

2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl-
    • 2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arab...
    • 2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-
    • 2(1H)-pyrimidinone, 1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl]-beta-D-arabino-hexopyranosyl]-4-[(3-methyl-1-oxo-2-buten-1-yl)amino]-
    • Cytosaminomycin C
    • N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide
    • CHEBI:201096
    • 157878-04-1
    • Antibiotic KO 8119C
    • Inchi: InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)
    • Chiave InChI: QIFBWQHIMSOVGC-UHFFFAOYSA-N
    • Sorrisi: C/C(=C/C(NC1C=CN(C2CC(O)C(OC3OC(C)C(N(C)C)C(O)C3O)C(C)O2)C(=O)N=1)=O)/C

Proprietà calcolate

  • Massa esatta: 496.253
  • Massa monoisotopica: 496.253
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 6
  • Complessità: 887
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 153Ų

Proprietà sperimentali

  • Densità: 1.42
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.618
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.